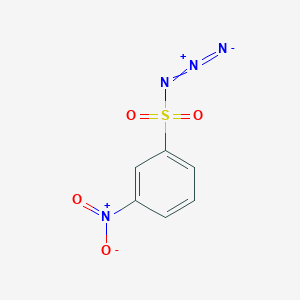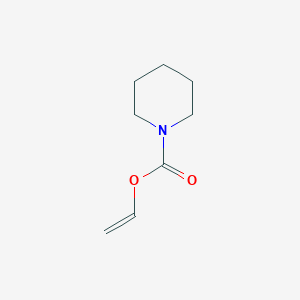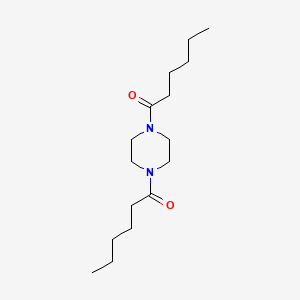
Piperazine, 1,4-dihexanoyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1,4-dihexanoyl-: is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing two nitrogen atoms at opposite positions in a six-membered ring Piperazine, 1,4-dihexanoyl- is characterized by the presence of hexanoyl groups attached to the nitrogen atoms of the piperazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1,4-dihexanoyl- typically involves the acylation of piperazine with hexanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Piperazine+2Hexanoyl Chloride→Piperazine, 1,4-dihexanoyl-+2HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods: Industrial production of Piperazine, 1,4-dihexanoyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: Piperazine, 1,4-dihexanoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The hexanoyl groups can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acylation reagents like acyl chlorides or anhydrides are employed.
Major Products:
Oxidation: N-oxides of Piperazine, 1,4-dihexanoyl-.
Reduction: Piperazine derivatives with alcohol groups.
Substitution: Piperazine derivatives with different acyl or functional groups.
科学的研究の応用
Chemistry: Piperazine, 1,4-dihexanoyl- is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, Piperazine, 1,4-dihexanoyl- is studied for its potential as a pharmacological agent. It has shown promise in modulating biological pathways and interacting with specific protein targets.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical drugs. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, Piperazine, 1,4-dihexanoyl- is used in the production of polymers and materials with specific properties. Its incorporation into polymer chains can enhance material characteristics such as flexibility and durability.
作用機序
The mechanism of action of Piperazine, 1,4-dihexanoyl- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Piperazine: The parent compound, which lacks the hexanoyl groups.
Piperazine, 1,4-diacetyl-: A similar compound with acetyl groups instead of hexanoyl groups.
Piperazine, 1,4-dibenzoyl-: A compound with benzoyl groups attached to the piperazine ring.
Uniqueness: Piperazine, 1,4-dihexanoyl- is unique due to the presence of hexanoyl groups, which impart specific chemical and physical properties. These properties can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other piperazine derivatives.
特性
CAS番号 |
18903-09-8 |
|---|---|
分子式 |
C16H30N2O2 |
分子量 |
282.42 g/mol |
IUPAC名 |
1-(4-hexanoylpiperazin-1-yl)hexan-1-one |
InChI |
InChI=1S/C16H30N2O2/c1-3-5-7-9-15(19)17-11-13-18(14-12-17)16(20)10-8-6-4-2/h3-14H2,1-2H3 |
InChIキー |
FDZTWQOEIFKHDA-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)N1CCN(CC1)C(=O)CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


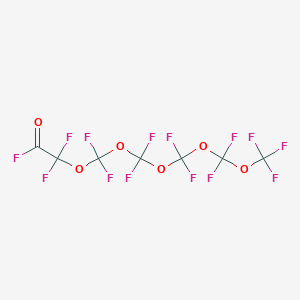
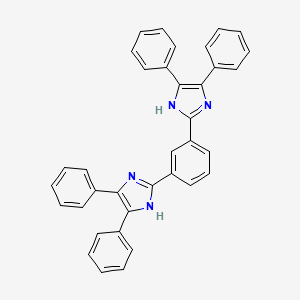
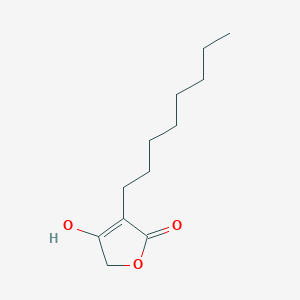
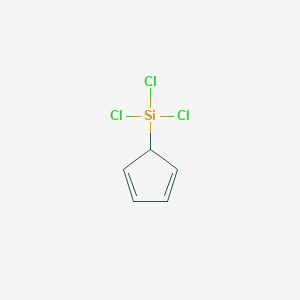


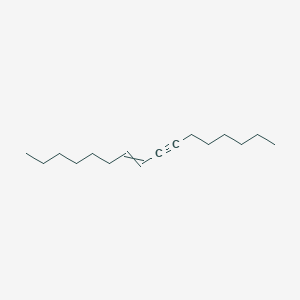

![3-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B14713509.png)
